

An In-depth Technical Guide to the Physical Properties of p-tert-Butyliodobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Tert-butyl)-4-iodobenzene

Cat. No.: B1267037

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of p-tert-Butyliodobenzene, a key reagent and intermediate in organic synthesis. The information presented is intended to support researchers, scientists, and professionals in the field of drug development by offering meticulously collated data and detailed experimental protocols for its characterization.

Core Physical Properties

p-tert-Butyliodobenzene, also known as 1-tert-butyl-4-iodobenzene, is an aromatic organic compound.^[1] At room temperature, it exists as a liquid. The following table summarizes its key physical properties, providing a valuable resource for laboratory and developmental applications.

Physical Property	Value	Units	Notes
Molecular Formula	C ₁₀ H ₁₃ I		
Molecular Weight	260.11	g/mol	
Appearance	Liquid		
Density	1.468	g/mL	at 25 °C
Boiling Point	116 - 118	°C	at 9 mmHg
Refractive Index	1.57		at 20 °C (n _{20/D})
Flash Point	113	°C	Closed cup[2]
Melting Point	78	°C	(estimate)

Experimental Protocols

Accurate determination of physical properties is fundamental to ensuring the purity and identity of a compound. The following sections detail standard experimental methodologies for the key properties of p-tert-butyliodobenzene.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, the Thiele tube method is a common and effective technique.[3]

Apparatus:

- Thiele tube
- Thermometer (calibrated)
- Small test tube (e.g., ignition tube)
- Capillary tube (sealed at one end)
- Heat source (Bunsen burner or heating mantle)

- Mineral oil or other suitable heating bath fluid
- Stand and clamps

Procedure:

- Fill the Thiele tube with a suitable heating bath fluid, such as mineral oil, to a level just above the side arm.
- Add a small amount (approximately 0.5-1 mL) of p-tert-butyliodobenzene into the small test tube.
- Place a capillary tube, with its sealed end uppermost, into the test tube containing the sample.
- Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Clamp the thermometer so that the sample and the bulb are immersed in the heating bath within the Thiele tube. The open end of the test tube should be above the oil level.
- Gently heat the side arm of the Thiele tube. The design of the tube promotes convection currents, ensuring uniform heating of the bath.[\[4\]](#)
- As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample has exceeded the external pressure.
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[\[3\]](#) Record this temperature.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. For liquids, a pycnometer (a small, precisely calibrated glass flask) provides a highly accurate method for density determination.

Apparatus:

- Pycnometer (specific gravity bottle)
- Analytical balance (accurate to ± 0.001 g)
- Constant temperature water bath
- Thermometer
- p-tert-Butyliodobenzene sample

Procedure:

- Thoroughly clean and dry the pycnometer.
- Weigh the empty, dry pycnometer on an analytical balance and record its mass (m_1).
- Fill the pycnometer with the p-tert-butyl iodobenzene sample, ensuring no air bubbles are trapped.
- Place the filled pycnometer in a constant temperature water bath set to a specific temperature (e.g., 25 °C) and allow it to equilibrate. The stopper should be slightly loosened to allow for any expansion or contraction of the liquid.
- Once equilibrated, firmly insert the stopper, allowing any excess liquid to escape through the capillary in the stopper. Carefully wipe dry the outside of the pycnometer.
- Weigh the filled pycnometer and record its mass (m_2).
- Empty and clean the pycnometer. Fill it with a reference liquid of known density at the same temperature (e.g., distilled water) and repeat steps 4-6. Record the mass of the pycnometer filled with the reference liquid (m_3).

- The density of the p-tert-butyliodobenzene sample (ρ_{sample}) can be calculated using the following formula: $\rho_{\text{sample}} = [(m_2 - m_1) / (m_3 - m_1)] * \rho_{\text{reference}}$ where $\rho_{\text{reference}}$ is the known density of the reference liquid at the experimental temperature.

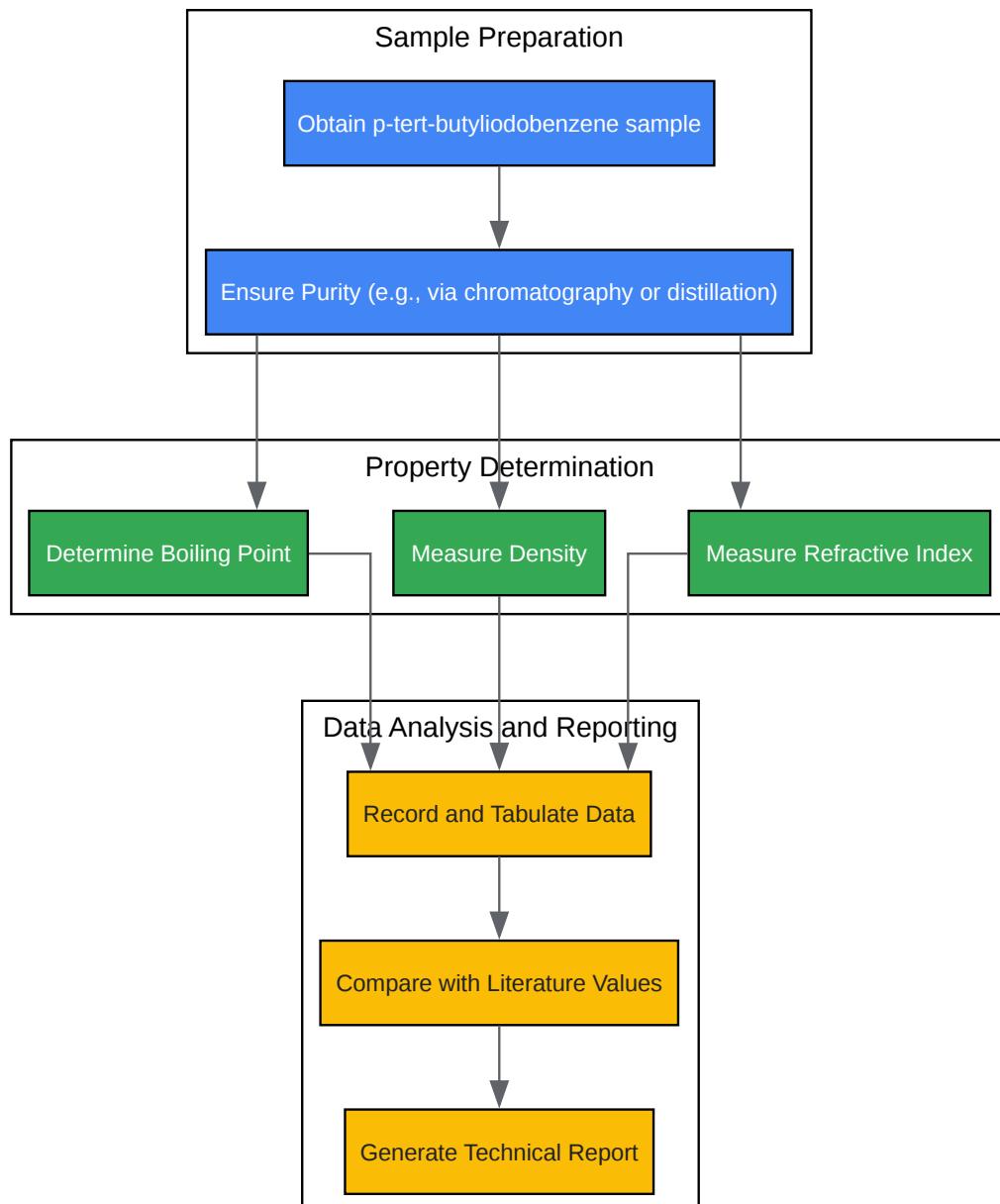
Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound and is sensitive to temperature and the wavelength of light used.

Apparatus:

- Abbe refractometer
- Constant temperature water bath connected to the refractometer
- Light source (sodium lamp or white light with a compensator)
- Dropper or pipette
- p-tert-Butyliodobenzene sample
- Lens cleaning tissue and a suitable solvent (e.g., ethanol or acetone)

Procedure:


- Turn on the refractometer and the constant temperature water bath, set to the desired temperature (e.g., 20 °C). Allow the instrument to equilibrate.
- Clean the prism surfaces of the refractometer using a soft lens tissue and a suitable solvent. Allow the prisms to dry completely.
- Using a clean dropper, place a few drops of the p-tert-butyliodobenzene sample onto the lower prism.
- Close the prisms firmly. The liquid should spread to form a thin, uniform film.
- Adjust the light source to illuminate the prisms.

- While looking through the eyepiece, turn the coarse adjustment knob until the light and dark fields become visible.
- If necessary, adjust the compensator to eliminate any color fringes and sharpen the borderline between the light and dark fields.
- Use the fine adjustment knob to bring the borderline exactly to the center of the crosshairs in the eyepiece.
- Read the refractive index value from the scale.
- After the measurement, clean the prism surfaces thoroughly.

Logical Relationships and Workflows

While signaling pathways are not relevant to the physical properties of a small molecule, a logical workflow for the characterization of p-tert-butyliodobenzene can be visualized. This workflow outlines the sequential steps a researcher would typically follow.

Workflow for Physical Characterization of p-tert-Butyliodobenzene

[Click to download full resolution via product page](#)

Workflow for Physical Characterization

This diagram illustrates a logical progression from sample acquisition and purification to the determination of its key physical properties and the final analysis and reporting of the data. This structured approach ensures the reliability and reproducibility of the experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-tert-Butyl-4-iodobenzene | C10H13I | CID 142029 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4-tert-Butyliodobenzene 98 35779-04-5 [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of p-tert-Butyliodobenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267037#physical-properties-of-p-tert-butyliodobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com